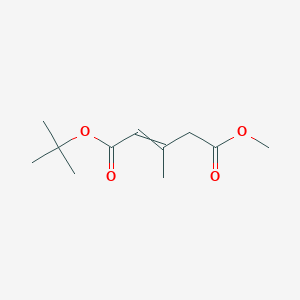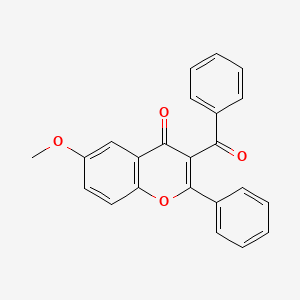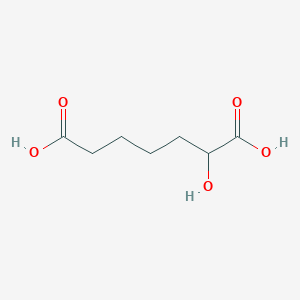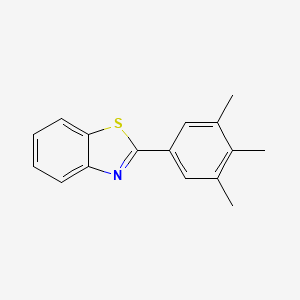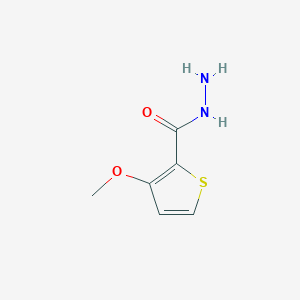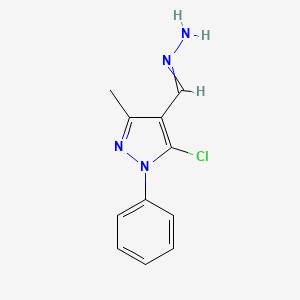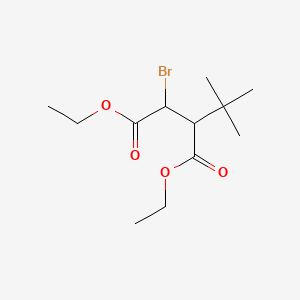
Diethyl 2-bromo-3-tert-butylbutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-bromo-3-tert-butylbutanedioate is an organic compound with the molecular formula C12H21BrO4. It is a derivative of butanedioic acid and is characterized by the presence of a bromine atom and a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-bromo-3-tert-butylbutanedioate can be synthesized through the bromination of diethyl 3-tert-butylbutanedioate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under reflux conditions. The reaction proceeds as follows:
Diethyl 3-tert-butylbutanedioate+Br2→Diethyl 2-bromo-3-tert-butylbutanedioate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-bromo-3-tert-butylbutanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).
Reduction: The compound can be reduced to form diethyl 3-tert-butylbutanedioate.
Oxidation: Oxidative conditions can lead to the formation of diethyl 2-bromo-3-tert-butylbutanedioic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed
Nucleophilic Substitution: Diethyl 3-tert-butylbutanedioate derivatives.
Reduction: Diethyl 3-tert-butylbutanedioate.
Oxidation: Diethyl 2-bromo-3-tert-butylbutanedioic acid.
Applications De Recherche Scientifique
Diethyl 2-bromo-3-tert-butylbutanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl 2-bromo-3-tert-butylbutanedioate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2-bromo-2-methylmalonate: Similar in structure but with a methyl group instead of a tert-butyl group.
Diethyl 2-bromo-2-ethylmalonate: Contains an ethyl group instead of a tert-butyl group.
Diethyl 2-bromo-2-phenylmalonate: Features a phenyl group instead of a tert-butyl group.
Uniqueness
Diethyl 2-bromo-3-tert-butylbutanedioate is unique due to the presence of the tert-butyl group, which provides significant steric hindrance. This influences its reactivity and selectivity in chemical reactions, making it a valuable compound for specific synthetic applications.
Propriétés
Numéro CAS |
142009-34-5 |
|---|---|
Formule moléculaire |
C12H21BrO4 |
Poids moléculaire |
309.20 g/mol |
Nom IUPAC |
diethyl 2-bromo-3-tert-butylbutanedioate |
InChI |
InChI=1S/C12H21BrO4/c1-6-16-10(14)8(12(3,4)5)9(13)11(15)17-7-2/h8-9H,6-7H2,1-5H3 |
Clé InChI |
DLFSKURHYHRYJV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C(=O)OCC)Br)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)-](/img/structure/B12544860.png)

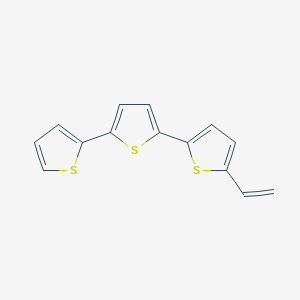
![3-[7-(Dimethylamino)-4-oxo-4H-1-benzopyran-3-yl]prop-2-enoic acid](/img/structure/B12544878.png)
![(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B12544891.png)
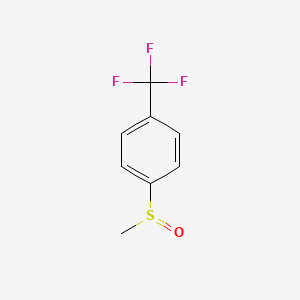
![N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12544906.png)
